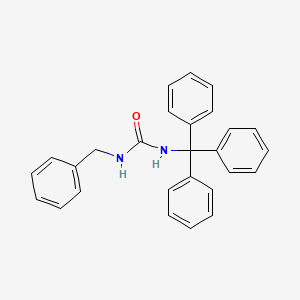
1-Benzyl-3-tritylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-3-tritylurea is an organic compound that belongs to the class of ureas It is characterized by the presence of a benzyl group and a trityl group attached to the nitrogen atoms of the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-3-tritylurea can be synthesized through a multi-step process involving the reaction of benzylamine with trityl isocyanate. The reaction typically occurs under mild conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3-tritylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: The benzyl and trityl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized urea derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
1-Benzyl-3-tritylurea has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Mechanism of Action
The mechanism by which 1-Benzyl-3-tritylurea exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-Benzyl-3-tert-butylurea: Similar in structure but with a tert-butyl group instead of a trityl group.
1-Benzyl-3-phenylurea: Contains a phenyl group instead of a trityl group.
Uniqueness: 1-Benzyl-3-tritylurea is unique due to the presence of the trityl group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where steric hindrance and specific interactions with molecular targets are desired.
Properties
CAS No. |
24308-40-5 |
|---|---|
Molecular Formula |
C27H24N2O |
Molecular Weight |
392.5 g/mol |
IUPAC Name |
1-benzyl-3-tritylurea |
InChI |
InChI=1S/C27H24N2O/c30-26(28-21-22-13-5-1-6-14-22)29-27(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25/h1-20H,21H2,(H2,28,29,30) |
InChI Key |
JESDRMRBJLUYLG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


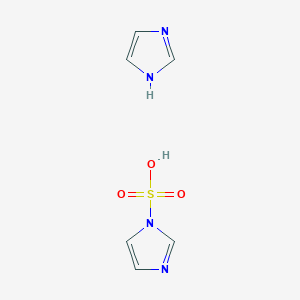
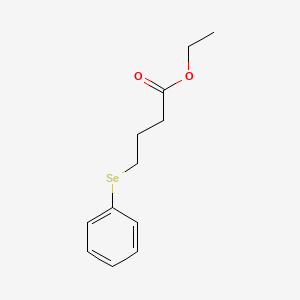
![1,1'-Butane-1,4-diylbis[2-(diphenylmethylidene)-1-phenylhydrazine]](/img/structure/B14700137.png)


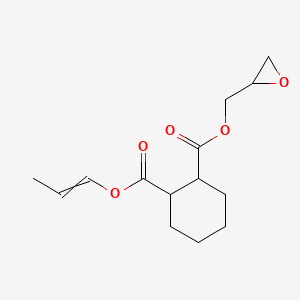
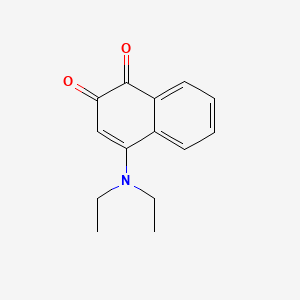
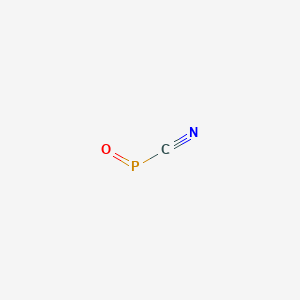
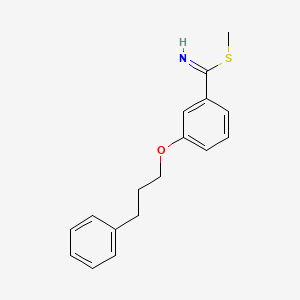
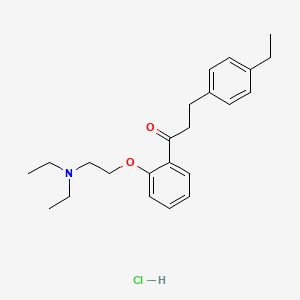

![5-[(E)-(4-Methylphenyl)diazenyl]-4-sulfanylidene-1,3-thiazolidin-2-one](/img/structure/B14700198.png)

![Morpholine, 4-[[(dimethylamino)thioxomethyl]thio]-](/img/structure/B14700230.png)
